An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-nitrobenzene (CAS 102236-25-9)
An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-nitrobenzene (CAS 102236-25-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 1-(2-Chloroethoxy)-2-nitrobenzene. As a specialized chemical intermediate, understanding its characteristics is crucial for its effective and safe application in research and development, particularly in the synthesis of novel pharmaceutical compounds.
Chemical Identity and Physicochemical Properties
1-(2-Chloroethoxy)-2-nitrobenzene is a disubstituted benzene derivative containing both a nitro group and a chloroethoxy side chain. These functional groups dictate its reactivity and potential applications as a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 1-(2-Chloroethoxy)-2-nitrobenzene
| Property | Value | Source(s) |
| CAS Number | 102236-25-9 | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [2] |
| Physical Form | Low Melting Solid | |
| Purity | 90% to >97% | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| InChI | 1S/C8H8ClNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 | |
| InChIKey | KHBLKVSJKHHJJP-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C(=C1)OCCCl)[O-] |
Synthesis of 1-(2-Chloroethoxy)-2-nitrobenzene
The most logical and widely applicable method for the synthesis of 1-(2-Chloroethoxy)-2-nitrobenzene is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-nitrophenoxide, formed by the deprotonation of 2-nitrophenol, acts as the nucleophile, attacking a suitable 2-chloroethylating agent.
Representative Synthetic Protocol
The following protocol is a representative procedure adapted from established Williamson ether synthesis methodologies for similar nitroaromatic compounds.[6][7] This protocol has not been experimentally validated for this specific compound and should be optimized for scale and purity requirements.
Step 1: Deprotonation of 2-Nitrophenol
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To a solution of 2-nitrophenol (1.0 equivalent) in a suitable polar aprotic solvent (e.g., anhydrous acetonitrile or N,N-dimethylformamide) is added a base (1.1 to 1.5 equivalents). Anhydrous potassium carbonate is a common and effective choice.[6]
-
The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the 2-nitrophenoxide salt.
Step 2: Etherification
-
To the suspension of 2-nitrophenoxide, 1-bromo-2-chloroethane (1.2 to 2.0 equivalents) is added. While 1,2-dichloroethane could be used, the greater reactivity of the bromine atom in a mixed halide makes 1-bromo-2-chloroethane a more efficient alkylating agent.
-
The reaction mixture is heated to a temperature between 60-100°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5]
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in a water-immiscible organic solvent, such as ethyl acetate, and washed sequentially with water and brine to remove any remaining inorganic impurities.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification of the crude 1-(2-Chloroethoxy)-2-nitrobenzene can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: Williamson Ether Synthesis Workflow.
Spectroscopic Data
Specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-(2-Chloroethoxy)-2-nitrobenzene is limited. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the four aromatic protons, with their chemical shifts and coupling patterns influenced by the ortho- and meta- relationships to the nitro and chloroethoxy groups. Two triplet signals would be expected for the two methylene groups of the chloroethoxy side chain.
-
¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the nitro group would be significantly deshielded.
-
IR Spectroscopy: Characteristic absorption bands would be present for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), the C-O-C ether linkage, and the C-Cl bond.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 201.61. The fragmentation pattern would likely involve the loss of the chloroethyl group and the nitro group.
Reactivity and Potential Applications
The reactivity of 1-(2-Chloroethoxy)-2-nitrobenzene is dominated by the interplay between the aromatic ring, the nitro group, and the chloroethoxy side chain.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group at the ortho position significantly activates the benzene ring towards nucleophilic aromatic substitution (SₙAr).[8][9][10] The nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the displacement of a suitable leaving group on the ring.[8] While the chloroethoxy group itself is not a leaving group in this context, the principle of SₙAr activation is a key feature of this class of compounds.
Reactions of the Chloroethoxy Side Chain
The terminal chlorine atom on the ethoxy side chain is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, making 1-(2-Chloroethoxy)-2-nitrobenzene a useful intermediate for creating more complex molecules. For example, reaction with amines would yield the corresponding aminoethoxy derivatives, while reaction with other nucleophiles could introduce thiols, azides, or other functionalities.
Caption: Key Reactivity Pathways.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using a variety of standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation opens up another avenue for derivatization, allowing for the formation of amides, sulfonamides, or participation in diazotization reactions.
Applications in Drug Development
While specific applications of 1-(2-Chloroethoxy)-2-nitrobenzene in drug development are not widely documented, its structure suggests several potential uses:
-
Scaffold for Library Synthesis: The dual reactivity of the activated aromatic ring and the chloroethyl side chain makes it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.
-
Linker Molecule: The chloroethoxy group can serve as a linker to attach the nitroaromatic core to other molecules of interest, such as proteins or other small molecules.
-
Intermediate for Heterocyclic Synthesis: The ortho-relationship of the ether and the (potentially reduced) nitro group can be exploited for the synthesis of various heterocyclic ring systems, which are common motifs in many pharmaceutical agents. The general class of nitro-compounds has been explored for a wide range of biological activities including antimicrobial and anticancer properties.[11][12] The phenoxyethanol moiety is also found in various pharmaceutical and cosmetic applications as a preservative and stabilizer.[13][14][15]
Safety and Handling
1-(2-Chloroethoxy)-2-nitrobenzene is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated laboratory fume hood.
GHS Hazard Information:
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Signal Word: Warning.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[16][17]
Conclusion
1-(2-Chloroethoxy)-2-nitrobenzene is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of novel compounds in the pharmaceutical industry. Its utility stems from the presence of multiple reactive sites: the activated aromatic ring, the displaceable chlorine atom on the side chain, and the reducible nitro group. While there is a lack of extensive published data on its specific physical properties and applications, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. Researchers and scientists are advised to handle this compound with care, adhering to all recommended safety protocols, to safely explore its potential in their research and development endeavors.
References
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | bartleby [bartleby.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The main use of phenoxyethanol [sprchemical.com]
- 14. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. keyorganics.net [keyorganics.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Figure 1: Synthesis of 1-(2-Chloroethoxy)-2-nitrobenzene from 2-nitrophenol and 1,2-dichloroethane.
